3,4-dichloro-N-(2,6-dichlorophenyl)benzamide
Overview
Description
3,4-dichloro-N-(2,6-dichlorophenyl)benzamide, commonly known as DDCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDCB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 346.10 g/mol.
Mechanism of Action
The mechanism of action of DDCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, DDCB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In weeds, DDCB has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
DDCB has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, DDCB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In weeds, DDCB has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to the inhibition of plant growth. In material science, DDCB has been shown to be a versatile precursor for the synthesis of various materials.
Advantages and Limitations for Lab Experiments
DDCB has several advantages for lab experiments, including its high purity and stability. However, DDCB has some limitations, including its low solubility in water and its potential toxicity to humans and animals.
Future Directions
There are several future directions for the research and development of DDCB. In medicinal chemistry, DDCB could be further investigated as a potential anticancer agent, and its mechanism of action could be further elucidated. In agriculture, DDCB could be further studied as a herbicide, and its potential environmental impact could be assessed. In material science, DDCB could be further investigated as a versatile precursor for the synthesis of various materials, and its potential applications could be explored.
Synthesis Methods
DDCB can be synthesized using various methods, including the reaction of 2,6-dichloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Scientific Research Applications
DDCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DDCB has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, DDCB has been studied as a herbicide due to its ability to inhibit the growth of weeds. In material science, DDCB has been investigated as a potential precursor for the synthesis of polymers and other materials.
properties
IUPAC Name |
3,4-dichloro-N-(2,6-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-5-4-7(6-11(8)17)13(19)18-12-9(15)2-1-3-10(12)16/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSOXPDHNQMIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256180 | |
Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10278-29-2 | |
Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10278-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3,4,6'-TETRACHLOROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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